molecular formula C8H22N4O4 B1588638 Propylhydrazine oxalate CAS No. 56884-75-4

Propylhydrazine oxalate

Cat. No. B1588638
CAS RN: 56884-75-4
M. Wt: 238.29 g/mol
InChI Key: XOLIYJRWRHEDDW-UHFFFAOYSA-N
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Description



  • Propylhydrazine oxalate is a chemical compound with the molecular formula C<sub>5</sub>H<sub>12</sub>N<sub>2</sub>O<sub>4</sub> .

  • It is also known as propylhydrazinium oxalate .

  • The compound is used in laboratory settings and for the synthesis of other substances.





  • Synthesis Analysis



    • The synthesis of propylhydrazine oxalate involves combining propylhydrazine with oxalic acid or its salts.

    • The exact synthetic route and conditions may vary depending on the specific application.





  • Molecular Structure Analysis



    • Propylhydrazine oxalate consists of a propylhydrazine cation (C<sub>3</sub>H<sub>10</sub>N<sub>2</sub><sup>+</sup>) and an oxalate anion (C<sub>2</sub>H<sub>2</sub>O<sub>4</sub><sup>2-</sup>).

    • The compound has a total molecular weight of approximately 164.16 g/mol .





  • Chemical Reactions Analysis



    • Propylhydrazine oxalate may participate in various chemical reactions, including acid-base reactions, precipitation reactions, or oxidation-reduction reactions.

    • Its reactivity depends on the specific context and reaction conditions.





  • Physical And Chemical Properties Analysis



    • Unfortunately, specific physical and chemical properties of propylhydrazine oxalate are not readily available in the literature.




  • Scientific Research Applications

    1. Tumor Induction Studies

    Propylhydrazine oxalate has been studied for its tumorigenic potential. For instance, Nagel, Shimizu, and Tóth (1975) conducted tumor induction studies using n-propylhydrazine hydrochloride in Swiss mice, focusing on lung tumors. Their findings revealed a significant incidence of lung tumors in treated animals compared to controls, showcasing the tumorigenicity of propylhydrazine compounds (Nagel, Shimizu, & Tóth, 1975).

    2. Interaction with Hemoglobin

    Research has shown that compounds like phenylhydrazine, which are structurally similar to propylhydrazine, interact with hemoglobin. Goldberg and Stern (1975) demonstrated that phenylhydrazine reacts with oxy- or methemoglobin to generate reactive oxygen species. This reaction mechanism highlights the oxidative properties of hydrazine derivatives and their potential biological effects (Goldberg & Stern, 1975).

    3. Oxidative Stress and Cell Toxicity

    Studies have also looked into the oxidative stress and cytotoxic effects of hydrazine compounds. For example, Hussain and Frazier (2002) investigated the acute toxicity of hydrazine in rat hepatocytes, focusing on oxidative stress markers. Their findings indicated that hydrazine-induced cytotoxicity might be mediated through oxidative stress, suggesting a potential pathway for propylhydrazine oxalate's cellular effects (Hussain & Frazier, 2002).

    4. Electrophilic Properties in Chemical Synthesis

    Arylhydrazines, including compounds similar to propylhydrazine, are used in organic chemistry for synthesizing biologically active molecules. Hosseinian et al. (2018) reviewed the use of arylhydrazines in cross-coupling reactions, highlighting their versatility in creating various compounds. This suggests potential applications of propylhydrazine oxalate in chemical synthesis (Hosseinian et al., 2018).

    Safety And Hazards



    • Propylhydrazine oxalate is considered harmful if swallowed or in contact with skin .

    • Safety precautions include avoiding ingestion, wearing protective gloves, and seeking medical attention if needed.




  • Future Directions



    • Research on propylhydrazine oxalate may focus on its potential applications, toxicity, and further understanding of its properties.

    • Investigating its role in specific medical conditions or as an anticoagulant could be relevant.




    Please note that the information provided here is based on available data, and further research may be necessary for a comprehensive understanding of propylhydrazine oxalate. If you have any specific questions or need additional details, feel free to ask! 😊


    properties

    IUPAC Name

    oxalic acid;propylhydrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ATXLENZWWDUZLH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCNN.C(=O)(C(=O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H12N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90212817
    Record name Hydrazine, propyl-, ethanedioate (1:1) (9CI)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90212817
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    164.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Propylhydrazine oxalate

    CAS RN

    56884-75-4, 6340-91-6
    Record name Hydrazine, propyl-, ethanedioate (1:?)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=56884-75-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Hydrazine, propyl-, ethanedioate (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=6340-91-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Hydrazine, propyl-, oxalate (1:1)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Propylhydrazine oxalate
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979
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    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Hydrazine, propyl-, ethanedioate (1:1) (9CI)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90212817
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    11
    Citations
    G GEVER, K HAYES - The Journal of Organic Chemistry, 1949 - ACS Publications
    diethylurea with zinc and acetic acid. Zerner (5) obtained some ethylhydrazine by the reaction of ethylmagnesium iodide with diazoacetic acid and hydrolyzing with dilute sulfuric acid. …
    Number of citations: 53 pubs.acs.org
    M Hirohisa Jr, O Endo, H Matsushita… - Mutation Research …, 1993 - Elsevier
    … Ethylhydrazine oxalate, propylhydrazine oxalate, and butylhydrazine oxalate were purchased from Fluka Chemie AG. All 12 alkylhydrazine oxalates used in the experiment were …
    Number of citations: 19 www.sciencedirect.com
    TC Bruice, A Donzel, RW Huffman… - Journal of the American …, 1967 - ACS Publications
    … «-Propylhydrazine dihydrochloride was prepared from «-propylhydrazine oxalate (K and K) by extraction of an alkaline solution of the oxalate with chloroform and precipitation of the …
    Number of citations: 168 pubs.acs.org
    D Nagel, H Shimizu, B Toth - European Journal of Cancer (1965), 1975 - Elsevier
    Solutions of 0·0125% n-butylhydrazine hydrochloride (BH) and 0·025% n-propylhydrazine hydrochloride (PH) were given separately and continuously in the drinking water of 6-week-…
    Number of citations: 13 www.sciencedirect.com
    RA Prough, JA Wittkop, DJ Reed - Archives of Biochemistry and Biophysics, 1969 - Elsevier
    In vitro experiments have indicated the presence of a microsomal enzyme system in rat liver which is capable of converting various simple monoalkylhydrazines to their parent …
    Number of citations: 47 www.sciencedirect.com
    C Gerez, M Fontecave - Biochemistry, 1992 - ACS Publications
    … Ethylhydrazine oxalate, propylhydrazine oxalate, iert-butylhydrazine hydrochloride, phenylhydrazine hydrochloride, benzylhydrazine oxalate, iV-ferf-butylhydroxylamine hydrochloride, …
    Number of citations: 61 pubs.acs.org
    S Ukawa-Ishikawa, A Sawada, K Kasuya… - … /Genetic Toxicology and …, 1998 - Elsevier
    … Ethylhydrazine oxalate, propylhydrazine oxalate and butylhydrazine oxalate were purchased from Fluka Chemie (Buchs, Switzerland). N-Nitroso-N-methyl-p-toluenesulfonamide and N-…
    Number of citations: 11 www.sciencedirect.com
    AL Green - Biochemical Pharmacology, 1964 - Elsevier
    A comparative study has been made of the inhibition of monoamineoxidase by hydrazine derivatives and of their cupric-ion catalysed decomposition. Both processes require oxygen …
    Number of citations: 30 www.sciencedirect.com
    JM Erikson, RA Prough - Journal of Biochemical Toxicology, 1986 - Wiley Online Library
    … Ethyl- and n-propylhydrazine oxalate were purchased from K & K Rare and Fine Chemical Co (Plainview, NY), and 1,l-dimethylhydrazine, 1,2-dimethylhydrazine sulfate, iproniazid, and …
    Number of citations: 16 onlinelibrary.wiley.com
    RA Prough - 1969 - ir.library.oregonstate.edu
    … specially synthesized ethyl- and n-propylhydrazine oxalate, EH and PH respectively, and n-butylhydrazine oxalate (BH) was obtained from California Biochemicals, Co. , Los Angeles, …
    Number of citations: 3 ir.library.oregonstate.edu

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